1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride

Hydrogen bonding NMDA receptor Glycine site

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride (CAS 2172214-96-7) is a 1,1,3-trisubstituted cyclobutane derivative bearing an α-amino carboxamide core and a 3-hydroxymethyl substituent, supplied as the hydrochloride salt (C₆H₁₃ClN₂O₂, MW 180.6 g/mol). This compound functions as a conformationally restricted, non-planar building block with dual hydrogen-bond-donor and -acceptor capacity at the carboxamide site plus a derivatizable primary alcohol handle.

Molecular Formula C6H13ClN2O2
Molecular Weight 180.63
CAS No. 2172214-96-7
Cat. No. B2959525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride
CAS2172214-96-7
Molecular FormulaC6H13ClN2O2
Molecular Weight180.63
Structural Identifiers
SMILESC1C(CC1(C(=O)N)N)CO.Cl
InChIInChI=1S/C6H12N2O2.ClH/c7-5(10)6(8)1-4(2-6)3-9;/h4,9H,1-3,8H2,(H2,7,10);1H
InChIKeyKUJZRSQQLIKHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride (CAS 2172214-96-7): Procurement-Ready Cyclobutane Scaffold for Constrained Amino Acid Mimetic Design


1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride (CAS 2172214-96-7) is a 1,1,3-trisubstituted cyclobutane derivative bearing an α-amino carboxamide core and a 3-hydroxymethyl substituent, supplied as the hydrochloride salt (C₆H₁₃ClN₂O₂, MW 180.6 g/mol) . This compound functions as a conformationally restricted, non-planar building block with dual hydrogen-bond-donor and -acceptor capacity at the carboxamide site plus a derivatizable primary alcohol handle [1]. Its structural architecture situates it within the broader class of 1-aminocyclobutane-1-carboxamide analogs that have attracted interest in medicinal chemistry for introducing rigid, sp³-rich scaffolds into peptidomimetic and small-molecule drug discovery programs [2].

Why 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride Cannot Be Replaced by Simpler Cyclobutane Analogs in Constrained Scaffold Design


Although multiple cyclobutane-1-carboxamide derivatives are commercially available, they differ critically in functional-group complement, hydrogen-bonding capacity, and synthetic divergence potential. The 1-amino-3-(hydroxymethyl) substitution pattern present in CAS 2172214-96-7 is not reproduced in any single comparator: simpler analogs lack either the 1-amino group (e.g., 1-(hydroxymethyl)cyclobutane-1-carboxamide, CAS 1123169-19-6) or the 3-substituent (e.g., 1-aminocyclobutane-1-carboxamide, CAS 587829-74-1) , while the O-methyl congener (CAS 2839139-20-5) replaces the hydroxymethyl hydrogen-bond donor with a methyl ether, altering solubility and intermolecular interaction profiles [1]. Generic substitution without matching the precise donor/acceptor topology compromises structure–activity relationship reproducibility and downstream synthetic versatility.

Quantitative Differentiation Evidence for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride vs. Closest Analogs


Carboxamide vs. Carboxylic Acid: Hydrogen-Bond Donor Count Advantage in Target Engagement

Replacement of the carboxylic acid with a primary carboxamide at the 1-position alters hydrogen-bond donor/acceptor stoichiometry. The target compound presents a carboxamide group capable of donating two H-bonds (via –NH₂) and accepting one (via C=O), whereas the closest carboxylic acid analog—1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1555492-59-5)—offers one H-bond donor (O–H) and two acceptors (C=O, O–H) at the acid site . This donor-count switch is pharmacologically consequential: the prototypical 1-aminocyclobutane-1-carboxylic acid (ACBC) acts as a partial agonist at the NMDA receptor glycine site (NR1) with an IC₅₀ of 18.5–19.0 µM [1], whereas the corresponding carboxamide derivatives explored in aminocyclobutane patent families have been pursued as NMDA antagonists with distinct efficacy profiles [2]. Though direct biochemical comparison data between the carboxamide and carboxylic acid forms of the 3-hydroxymethyl series are not publicly available, the change in functional group is known to modulate efficacy at ionotropic glutamate receptors from partial agonism toward antagonism within the broader 1-aminocyclobutane class [2].

Hydrogen bonding NMDA receptor Glycine site Peptidomimetic Structure–activity relationship

Hydroxymethyl vs. Methoxy at the 3-Position: Solubility and Derivatization Potential

The 3-hydroxymethyl group in CAS 2172214-96-7 supplies a free primary alcohol that serves simultaneously as a hydrogen-bond donor (pKa ~15–16), a hydrogen-bond acceptor, and a nucleophilic handle for esterification, etherification, oxidation, or PEGylation. The closest commercially available analog with an identical cyclobutane-1-carboxamide core is 1-amino-3-methoxycyclobutane-1-carboxamide hydrochloride (CAS 2839139-20-5), which replaces the –CH₂OH group with –CH₂OCH₃ [1]. This substitution eliminates one H-bond donor per molecule and reduces topological polar surface area (tPSA) from ~98.3 Ų (target, calculated) to ~78.3 Ų (methoxy analog, computed) [1]. The methoxy analog is supplied exclusively as a mixture of diastereomers, with no stereochemically resolved material available at equivalent purity [1]. For applications requiring aqueous solubility or downstream conjugation via the hydroxyl group, the methoxy analog is a dead-end: the methyl ether cannot be deprotected under mild conditions without risking the carboxamide, and it provides no H-bond donor at the 3-position for target engagement [2].

Solubility Hydrogen bonding Derivatization Prodrug Bioconjugation

Dual Amino–Carboxamide at C1 Plus Hydroxymethyl at C3: Synthetic Handle Multiplicity vs. Singly Functionalized Analogs

CAS 2172214-96-7 features three distinct functional groups on the cyclobutane core: a primary amine (pKa ~9–10 as the ammonium salt), a primary carboxamide, and a primary alcohol. This functional-group trio enables orthogonal derivatization strategies—amide coupling at the amine, hydrolysis or transamidation at the carboxamide, and esterification/oxidation at the alcohol—within a single scaffold. In contrast, 1-aminocyclobutane-1-carboxamide (CAS 587829-74-1, MW 114.15) lacks any 3-substituent, offering only two functional handles ; 1-(hydroxymethyl)cyclobutane-1-carboxamide (CAS 1123169-19-6, MW 129.16) lacks the 1-amino group, precluding amine-directed coupling . The target compound is therefore the only commercially available cyclobutane-1-carboxamide building block that simultaneously presents both an α-amino group (for peptide bond formation or reductive amination) and a primary alcohol (for ester or ether conjugation) on the same constrained ring system .

Building block Diversification Peptidomimetic Amide coupling Scaffold

Cyclobutane Scaffold Conformational Restriction: Class-Level Metabolic Stability and Pharmacokinetic Advantages Over Acyclic Analogs

The cyclobutane core of CAS 2172214-96-7 imposes conformational restriction through a puckered, non-planar geometry (interplanar angle ~25–30°), limiting rotatable bonds and reducing the entropic penalty upon target binding compared to flexible acyclic amino acid or amino amide analogs [1]. Literature evidence demonstrates that incorporation of a 1,3-disubstituted cyclobutane in place of a flexible ethyl linker in tankyrase inhibitors improved the pharmacokinetic (PK) profile while retaining potency, with the cyclobutyl linker providing the optimal balance between rigidity and flexibility compared to 1,4-phenylene and trans-1,4-cyclohexyl alternatives [1]. Furthermore, the saturated cyclobutane ring correlates with higher aqueous solubility and lower melting points versus planar aromatic bioisosteres, both advantageous for developability [1]. A recent methodological advance enabling regiodivergent aminocarbonylation of cyclobutanols to access 1,1- and 1,2-substituted cyclobutanecarboxamides underscores the growing synthetic accessibility of this scaffold class for pharmaceutical applications [2]. While direct metabolic stability data for the specific compound CAS 2172214-96-7 are not published, the well-documented class-level advantages of cyclobutane incorporation—including prevention of cis/trans isomerization, increased metabolic stability, and improved PK profile—apply to this scaffold [1].

Conformational restriction Metabolic stability Pharmacokinetics sp³ enrichment Escape from flatland

Commercial Availability and Purity Benchmarking: CAS 2172214-96-7 vs. Structural Analogs

The target compound is commercially stocked by multiple suppliers: CymitQuimica (Biosynth brand) offers CAS 2172214-96-7 at ≥95% purity (50 mg at €741; 500 mg at €2,040) , and Chemenu lists it at 95%+ purity . By comparison, the simpler 1-aminocyclobutane-1-carboxamide (CAS 587829-74-1) is available from Bidepharm at 98% purity and from multiple Chinese vendors , while 1-(hydroxymethyl)cyclobutane-1-carboxamide (CAS 1123169-19-6) is listed by AKSci at 95% and ChemScene at ≥98% . The O-methyl analog (CAS 2839139-20-5) is supplied as a diastereomeric mixture at 95% purity (1PlusChem, $588/250 mg) [1]. Although the purity specification of the target compound (≥95%) is comparable to its closest analogs, its price point (€14,820/g at the 50 mg scale) reflects its specialized trisubstituted architecture and relatively limited production scale. For procurement decisions, the critical differentiating factor is not purity alone but the unique structural identity—no competitor compound at any purity offers the same 1-amino-3-hydroxymethyl-1-carboxamide configuration .

Procurement Purity Commercial availability Supply chain Catalog compound

Recommended Application Scenarios for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride Based on Quantitative Differentiation Evidence


Conformationally Constrained Amino Acid Mimetic for NMDA Receptor Modulator Design

The carboxamide functional group of CAS 2172214-96-7 provides a differentiating H-bond donor topology versus the carboxylic acid class of 1-aminocyclobutane derivatives that have been extensively characterized as NMDA receptor glycine-site partial agonists (ACBC IC₅₀ ≈ 18.5–19.0 µM) [1]. Patent literature on aminocyclobutane carboxamide derivatives explicitly targets NMDA receptor antagonism with potentially broader safety margins for neurological indications [2]. This scenario leverages the unique combination of the cyclobutane conformational constraint (documented to improve PK profiles over flexible linkers [3]) with the carboxamide's altered H-bond donor count to explore antagonist rather than agonist pharmacology at ionotropic glutamate receptors.

Trifunctional Scaffold for Parallel Library Synthesis in Hit-to-Lead Optimization

The presence of three orthogonally reactive functional groups—primary amine, primary carboxamide, and primary alcohol—on a single cyclobutane ring enables diversity-oriented synthesis from one building block. This contrasts with the maximally difunctional analogs 1-aminocyclobutane-1-carboxamide and 1-(hydroxymethyl)cyclobutane-1-carboxamide, which each offer only two derivatization vectors . In fragment-based or DNA-encoded library (DEL) synthesis, using CAS 2172214-96-7 reduces supplier qualification burden by consolidating three structural features into one catalog compound.

Hydroxyl-Directed Bioconjugation and Prodrug Design

The free 3-hydroxymethyl group permits esterification with cleavable linkers, PEGylation for solubility enhancement, or attachment of targeting moieties—chemistry that is precluded in the 3-methoxy analog (CAS 2839139-20-5), which lacks a free hydroxyl [4]. Combined with the 1-amino group available for amide bond formation, CAS 2172214-96-7 can serve as a heterobifunctional linker core or prodrug scaffold, supporting both payload attachment (via amine) and solubility/pharmacokinetic tuning (via alcohol) on a rigid, metabolically stable cyclobutane framework.

Peptidomimetic Backbone for ADC Linker Development

The cyclobutane-1,1-dicarboxamide motif has demonstrated utility in non-peptidic ADC linkers that are cleaved predominantly by cathepsin B, offering improved tumor specificity over standard valine–citrulline dipeptide linkers [5]. The target compound's 1-amino-1-carboxamide architecture provides a synthetic entry point to this class of cyclobutane-containing peptidomimetic linkers, with the additional 3-hydroxymethyl group enabling further functional diversification or hydrophilicity modulation. This scenario exploits the documented protease selectivity advantage of cyclobutane-based linkers over traditional peptide-based alternatives.

Quote Request

Request a Quote for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.